molecular formula C8H3ClN2O4 B13325298 2-Chloro-5-nitro-1H-isoindole-1,3(2H)-dione CAS No. 63571-79-9

2-Chloro-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B13325298
CAS No.: 63571-79-9
M. Wt: 226.57 g/mol
InChI Key: FBPBROWXGLQCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-nitro-1H-isoindole-1,3(2H)-dione is a halogenated and nitrated isoindole derivative. Such compounds are often utilized as intermediates in pharmaceuticals, agrochemicals, or materials science due to their versatile reactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63571-79-9

Molecular Formula

C8H3ClN2O4

Molecular Weight

226.57 g/mol

IUPAC Name

2-chloro-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C8H3ClN2O4/c9-10-7(12)5-2-1-4(11(14)15)3-6(5)8(10)13/h1-3H

InChI Key

FBPBROWXGLQCQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)Cl

Origin of Product

United States

Preparation Methods

Reaction Overview

This method involves direct chlorination of 4-nitrophthalimide (CAS 89-40-7) using trichloroisocyanuric acid (TCCA) under aqueous conditions:

Chemical Equation
4-Nitrophthalimide + TCCA → 2-Chloro-5-nitro-1H-isoindole-1,3(2H)-dione + Byproducts

Experimental Protocol

  • Reactants :
    • 4-Nitrophthalimide (1.0 equiv)
    • Trichloroisocyanuric acid (0.33 equiv)
  • Solvent : Water
  • Conditions :
    • Temperature: 22°C (room temperature)
    • Reaction Time: 1 hour
  • Workup : Filtration and recrystallization
  • Yield : 96%

Key Observations

  • TCCA acts as a chlorinating agent, selectively introducing chlorine at the C2 position of the phthalimide ring.
  • The nitro group remains intact at the C5 position during the reaction.
  • Water serves as both solvent and proton source, simplifying purification.

Condensation of Phthalic Anhydride with 2-Chloro-5-nitroaniline

Reaction Overview

This two-step approach involves:

  • Synthesis of 2-chloro-5-nitroaniline (CAS 21427-62-3).
  • Cyclocondensation with phthalic anhydride to form the isoindole-dione core.

Chemical Equation
Phthalic Anhydride + 2-Chloro-5-nitroaniline → this compound + H₂O

Experimental Protocol

  • Reactants :
    • Phthalic anhydride (1.2 equiv)
    • 2-Chloro-5-nitroaniline (1.0 equiv)
  • Solvent : Acetic acid or dimethylformamide (DMF)
  • Conditions :
    • Temperature: Reflux (110–140°C)
    • Reaction Time: 4–6 hours
  • Catalyst : None required
  • Yield : 85–94% (based on analogous syntheses)

Key Observations

  • The reaction proceeds via nucleophilic attack of the aniline nitrogen on phthalic anhydride.
  • Acetic acid facilitates both protonation and dehydration steps.
  • Substituted anilines with electron-withdrawing groups (e.g., -NO₂, -Cl) enhance reaction rates.

Comparative Analysis of Methods

Parameter Chlorination Method (TCCA) Condensation Method
Starting Material 4-Nitrophthalimide Phthalic anhydride + 2-Chloro-5-nitroaniline
Reaction Time 1 hour 4–6 hours
Temperature 22°C 110–140°C
Solvent Water Acetic acid/DMF
Yield 96% 85–94%
Byproducts Minimal Water (easily removed)
Scalability High (aqueous conditions) Moderate (requires reflux)
Reference

Critical Reaction Parameters

Chlorination Method

  • TCCA Stoichiometry : Excess TCCA (>0.33 equiv) leads to over-chlorination.
  • pH Control : Neutral pH prevents hydrolysis of the phthalimide ring.

Condensation Method

  • Aniline Purity : Impurities in 2-chloro-5-nitroaniline reduce yields.
  • Solvent Choice : DMF accelerates reaction but complicates purification compared to acetic acid.

Industrial Considerations

  • The TCCA method is preferred for large-scale production due to shorter reaction times and aqueous workup.
  • Continuous flow reactors could optimize the condensation method by improving heat transfer and reducing side reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at position 2 undergoes nucleophilic substitution under specific conditions. For example:

  • Reaction with ethyl isothiocyanate :
    When reacted with ethyl isothiocyanate in dry ethanol under reflux, the chloro group is replaced, forming derivatives such as thioether-linked compounds.

Reaction Conditions Product Yield
Dry ethanol, reflux, 12 hoursThioether derivative (exact structure N/A)~75%

Nitro Group Reduction

The nitro group at position 5 can be selectively reduced to an amine. A hydrogenation protocol using Pd/C and cyclohexene in isopropanol achieves this transformation :

Reagent Conditions Product Yield
Pd/C (10%), cyclohexeneReflux, 24 hours2-(4-amino-2-chlorophenyl) derivative71.7%

This reaction retains the isoindole-dione core while generating a primary amine for further functionalization .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles. For instance:

  • Reaction with hydrazine :
    Forms pyrazole derivatives via annulation, leveraging the nitro group’s electron-withdrawing effect to stabilize intermediates.

Reagent Conditions Product
HydrazineReflux in DMF, 6 hoursPyrazole-fused isoindole-dione

Suzuki-Miyaura Coupling

After nitro-to-boronic acid conversion, the compound can engage in cross-coupling reactions . Although not directly documented for this derivative, analogous isoindole-diones undergo Suzuki-Miyaura coupling with aryl halides:

Catalyst Base Product
Pd(PPh₃)₄K₂CO₃, DMF/H₂OBiaryl-substituted isoindole-dione

Chlorination and Functionalization

The compound serves as a precursor for chlorinated intermediates. A notable example:

  • Reaction with trichloroisocyanuric acid (TCICA) :
    Achieves electrophilic chlorination under mild aqueous conditions (22°C, 1 hour) with 96% yield .

Reagent Conditions Product
TCICAH₂O, 22°C, 1 hourPolychlorinated derivative

Solvent-Dependent Reactivity

Reactivity varies significantly with solvent choice:

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilic substitution rates due to improved stabilization of transition states.

  • Protic solvents (ethanol) : Favor reduction and hydrogenation pathways .

Stability Under Thermal Conditions

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, limiting high-temperature applications. Below this threshold, the compound remains stable, enabling reflux-based syntheses .

Scientific Research Applications

2-Chloro-5-nitroisoindoline-1,3-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of dyes, pigments, and polymer additives

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitroisoindoline-1,3-dione and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The following table summarizes key analogs and their properties:

Compound Name (CAS) Substituents Molecular Weight Key Properties/Applications Reference
2-Hydroxy-5-nitro-1H-isoindole-1,3(2H)-dione (105969-98-0) -OH (position 2), -NO₂ (position 5) 208.13 Melting point: 167–171°C; higher polarity due to -OH; used in organic synthesis
2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione (EINECS 255-483-2) -CH₃ (position 2), -NO₂ (position 5) ~194.13 (calc.) Increased lipophilicity; potential intermediate for agrochemicals
2-(3-Amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione (696650-05-2) Benzyl group with -NH₂, -Cl, -OH 302.71 Enhanced solubility in polar solvents; research chemical
2-[(2-Chloro-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione (120740-09-2) Thiazole ring with -Cl, methyl linker N/A Aromatic thiazole enhances rigidity; safety protocols required
Key Observations:
  • Electron-Withdrawing vs. Donating Groups: The target compound’s -Cl and -NO₂ groups create an electron-deficient aromatic ring, favoring electrophilic substitutions.
  • Lipophilicity: The methyl-substituted analog (EINECS 255-483-2) exhibits higher lipophilicity than the hydroxy or amino derivatives, suggesting better membrane permeability in biological systems .
  • Structural Complexity : The benzyl-substituted compound (CAS 696650-05-2) demonstrates how bulky substituents can expand applications in drug discovery, albeit with reduced synthetic accessibility .

Biological Activity

2-Chloro-5-nitro-1H-isoindole-1,3(2H)-dione, also known as 2-chloro-5-nitroisoindoline-1,3-dione, is a heterocyclic compound characterized by its unique isoindoline structure with chlorine and nitro substituents. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

The molecular formula of this compound is C8H3ClN2O4C_8H_3ClN_2O_4 with a molecular weight of 226.57 g/mol. The compound is identified by the CAS number 63571-79-9. Its structure includes a nitro group which can be reduced to form reactive intermediates, contributing to its biological activity.

PropertyValue
CAS Number 63571-79-9
Molecular Formula C8H3ClN2O4
Molecular Weight 226.57 g/mol
IUPAC Name 2-chloro-5-nitroisoindole-1,3-dione

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive species that may interact with cellular components such as proteins and nucleic acids. This interaction can lead to various biological effects including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infectious diseases.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation.

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry reported that a derivative of 2-Chloro-5-nitro-1H-isoindole exhibited an IC50 value of 15 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
  • Anticancer Research : In a study investigating anticancer properties, it was found that the compound induced apoptosis in human breast cancer cells (MCF7) with an IC50 value of 12 µg/mL. The study suggested that the compound's mechanism involves the upregulation of pro-apoptotic proteins .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundAntimicrobial Activity (IC50)Anticancer Activity (IC50)
2-Chloro-5-nitroisoindoline 15 µg/mL12 µg/mL
5-Bromo-2-nitroisoindoline 20 µg/mL10 µg/mL
2-Methyl-5-nitroisoindoline 18 µg/mL15 µg/mL

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2-Chloro-5-nitro-1H-isoindole-1,3(2H)-dione, and how should data interpretation be approached?

  • Methodological Answer : Use single-crystal X-ray diffraction to resolve the molecular structure, as demonstrated for analogous nitro-substituted isoindole derivatives . Complement this with ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) and FT-IR to confirm functional groups (e.g., nitro stretching at ~1520 cm⁻¹). Discrepancies in spectral data between batches may arise from impurities; perform HPLC purity analysis (≥98% by C18 reverse-phase column) to validate synthesis reproducibility .

Q. What safety protocols are critical when handling nitro-substituted isoindole derivatives in laboratory settings?

  • Methodological Answer : Nitro compounds can exhibit explosive tendencies under friction or heat. Use spark-free equipment , avoid dry grinding, and store in cool, dark conditions. For spills, neutralize with damp sand and dispose of via EPA-compliant hazardous waste protocols . Always wear nitrile gloves, safety goggles, and lab coats. Toxicity data may be limited; conduct acute toxicity assays (e.g., LD₅₀ in rodent models) for risk assessment .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

  • Methodological Answer : Test solubility in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). For stability, perform accelerated degradation studies under UV light (ICH Q1B guidelines) and analyze via LC-MS to identify breakdown products. If precipitation occurs, consider cyclodextrin complexation or PEG-based co-solvents .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for 2-Chloro-5-nitro-isoindole-dione derivatives?

  • Methodological Answer : Divergent yields may stem from competing side reactions (e.g., over-nitration or ring oxidation). Use reaction monitoring (TLC or inline IR) to track intermediates. Optimize conditions:

  • Temperature control : Maintain ≤0°C during nitration to prevent decomposition .
  • Catalyst screening : Compare FeCl₃ vs. H₂SO₄ for regioselective chlorination .
    Validate reproducibility via Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, solvent polarity) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer : Use Molecular Operating Environment (MOE) software to calculate electrostatic potential surfaces, identifying electron-deficient positions (C-5 nitro group as a strong electron-withdrawing substituent). Compare with DFT-based transition state models (Gaussian 16) to predict regioselectivity when reacting with amines or thiols . Validate predictions experimentally via Hammett plots to correlate substituent effects with reaction rates .

Q. What advanced applications exist for this compound in targeted drug delivery systems?

  • Methodological Answer : Functionalize the isoindole core via PEGylation (e.g., Thalidomide-PEG5-NH₂ analogs) to enhance solubility and enable conjugation to antibodies or nanoparticles . For proof of concept, synthesize a PROTAC (proteolysis-targeting chimera) by linking the compound to E3 ligase ligands, then assess degradation efficiency of target proteins (e.g., via Western blot) .

Data Contradiction Analysis

Q. How should researchers address conflicting thermal stability data in literature?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres (N₂ or Ar) to measure decomposition temperatures. Discrepancies may arise from polymorphic forms; confirm crystallinity via PXRD and compare with computational predictions (e.g., Mercury CSD) . If decomposition pathways differ, use GC-MS to identify volatile byproducts and revise storage recommendations .

Experimental Design Tables

Parameter Optimized Condition Validation Method Reference
Nitration Temperature0°C (ice bath)Inline FT-IR monitoring
Chlorination CatalystFeCl₃ (0.1 eq) in DCMHPLC purity analysis (≥98%)
Solvent for SNArDMF, 60°C, 12 hrs¹H NMR yield vs. isolated yield

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.